

Fedovapagon for Nocturnal Polyuria: A Comparative Analysis of Efficacy and Mechanism

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Compound of Interest

Compound Name: *Fedovapagon*

Cat. No.: *B1672327*

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This guide provides a comprehensive comparison of **fedovapagon** with other therapeutic alternatives for the management of nocturnal polyuria, a condition characterized by the overproduction of urine at night. This document summarizes key quantitative data from clinical studies, details experimental methodologies, and illustrates the underlying biological pathways and study designs.

Quantitative Comparison of Therapeutic Interventions for Nocturnal Polyuria

The following table summarizes the clinical trial data for **fedovapagon** and its alternatives in treating nocturnal polyuria. The data is presented to facilitate a clear comparison of their effects on key parameters such as nocturnal urine volume and voiding frequency.

Intervention	Dosage	Change in Nocturnal Urine Volume	Change in Nocturnal Void Frequency	Key Adverse Events	Study Population
Fedovapagon	0.5 mg	Placebo-adjusted decrease of 18.08 mL[1]	Not statistically significant[2]	Well tolerated, no serious treatment-emergent adverse events requiring discontinuation[1]	30 elderly males with BPH and nocturia[1][2]
	1 mg	Placebo-adjusted decrease of 150.27 mL (p < 0.001)	Statistically significant reduction compared to placebo		
	2 mg	Placebo-adjusted decrease of 181.69 mL (p < 0.001)	Statistically significant reduction compared to placebo		
	4 mg	Placebo-adjusted decrease of 303.75 mL (p < 0.001)	Mean reduction from 2.9 to 1.4 voids		
Desmopressin (oral)	0.1 mg	Significant decrease from 1.6 mL/min to 1.1 mL/min	Not specified	No serious adverse effects observed	23 elderly subjects with nocturnal polyuria

0.2 mg	Further decrease to 0.9 mL/min				
0.4 mg	No additional effect compared to 0.2 mg				
Desmopressin (oral)	0.1 mg	Decrease from 533.1 ± 93.3 mL to 392.1 ± 60.1 mL	61.4% of patients achieved a reduction of ≥2 voids (vs 14.8% on placebo)	Asymptomatic hyponatremia reported in both desmopressin and placebo groups	115 men with BPH and nocturnal polyuria
Furosemide	40 mg	18% reduction in percentage of night-time voided volume compared to placebo	Significant reduction of 0.5 voids compared to placebo	Not specified	43 men with LUTS and nocturnal polyuria
Diclofenac	50 mg	Mean ratio of night-time to 24h urine volume decreased from 44% to 39% (p<0.001)	Mean decrease from 2.7 to 2.3 voids (p<0.004)	No significant side effects reported	26 patients with nocturnal polyuria

Celecoxib	Not Specified	Statistically significant improvement	Reduction from 5.2 to 2.5 episodes (vs 5.3 to 5.1 in placebo)	Not specified	80 men with nocturia
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Experimental Protocols

Fedovapagon Clinical Trial Methodology

A randomized, double-blind, placebo-controlled, five-way cross-over study was conducted to evaluate the dose-response of **fedovapagon**.

- **Participants:** The study enrolled thirty male subjects aged 65 years and older with a diagnosis of benign prostatic hyperplasia (BPH) and nocturia (defined as two or more voids per night).
- **Study Design:** The trial included a two-day untreated run-in period. Following this, each participant received five different treatment periods, each lasting for two nights. The treatments consisted of four different doses of **fedovapagon** (0.5 mg, 1 mg, 2 mg, and 4 mg) and a placebo, administered in a randomized sequence. A single-blind placebo night separated each treatment period to prevent carry-over effects.
- **Procedure:** The investigational medicinal product (IMP) was administered at approximately 9 pm. Participants were instructed to void one hour after receiving the IMP (bedtime void) and again at nine hours post-IMP (first morning void).
- **Outcome Measures:** The primary endpoints were nocturnal urine volume (NUV), the frequency of nocturnal voids, and the time to the first nocturnal void. NUV was defined as the total volume of urine voided between the bedtime void and the first morning void, inclusive.

Desmopressin Clinical Trial Methodology (Wang et al., 2011)

This study was a randomized, double-blind, placebo-controlled trial.

- **Participants:** 115 men over the age of 65 with BPH and nocturnal polyuria (nocturnal urine production $\geq 30\%$ of 24-hour urine volume) who were already on alpha-blocker medication.
- **Intervention:** Patients received either 0.1 mg of desmopressin or a placebo orally at bedtime for 12 months.
- **Outcome Measures:** The primary outcome was a clinical response, defined as a reduction of two or more nocturnal voids. Secondary outcomes included total nocturnal urine volume and the time from sleep to the first nighttime void.

Furosemide Clinical Trial Methodology

This was a randomized, double-blind, placebo-controlled trial.

- **Participants:** 49 men over 50 years old with lower urinary tract symptoms (LUTS) and nocturnal polyuria.
- **Intervention:** After a two-week placebo run-in period, participants were randomized to receive either 40 mg of furosemide or a placebo, taken 6 hours before their usual bedtime.
- **Outcome Measures:** The primary endpoints were the change in night-time voiding frequency and the percentage of night-time voided volume.

Diclofenac Clinical Trial Methodology

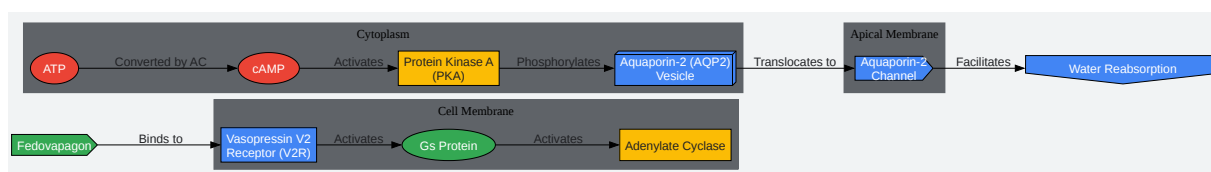
This was a prospective, randomized, double-blind, placebo-controlled crossover study.

- **Participants:** 26 patients (20 male, 6 female) with a mean age of 72 years diagnosed with nocturnal polyuria.
- **Intervention:** The study consisted of two two-week periods separated by a one-week rest period. In each two-week period, patients received either 50 mg of enteric-coated diclofenac or a placebo at 9 pm. Patients were crossed over to the other medication for the second two-week period.
- **Outcome Measures:** The primary outcomes were the mean nocturnal frequency and the mean ratio of night-time to 24-hour urine volume, assessed using frequency volume charts.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Vasopressin V2 Receptor Signaling Pathway

Fedovapagon is a selective agonist of the vasopressin V2 receptor (V2R). The activation of this G-protein coupled receptor in the collecting ducts of the kidneys initiates a signaling cascade that ultimately leads to the reabsorption of water and a reduction in urine output.

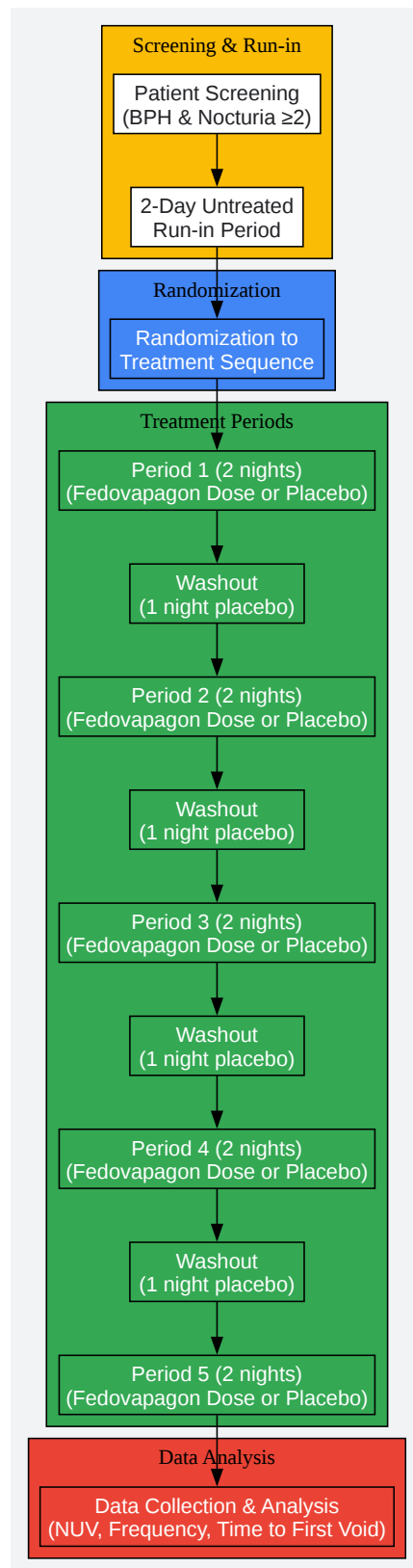


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Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Workflow: Crossover Clinical Trial Design

The clinical trial for **fedovapagon** utilized a crossover design, which is an efficient method for comparing multiple treatments within the same subjects.



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Caption: Crossover Clinical Trial Workflow.

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References

- 1. | BioWorld [bioworld.com]
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